molecular formula C10H12N2O B3018709 2-Isopropylbenzo[d]oxazol-6-amine CAS No. 1152584-09-2

2-Isopropylbenzo[d]oxazol-6-amine

Cat. No.: B3018709
CAS No.: 1152584-09-2
M. Wt: 176.219
InChI Key: MBIXKAOXWLUAFN-UHFFFAOYSA-N
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Description

2-Isopropylbenzo[d]oxazol-6-amine is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.219. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

2-Isopropylbenzo[d]oxazol-6-amine is involved in heterocyclic syntheses, particularly in the formation of various heterocycles such as oxazoles, oxazolines, and imidazolines. Its utility stems from its reactivity as both a nucleophile and an electrophile, enabling the construction of complex molecules. For example, α-metalated isocyanides, which can be related to the reactivity patterns of amines like this compound, are used in forming 2-oxazolines and other heterocycles (Schöllkopf, 1977).

Organic Synthesis and Modification

In the realm of organic synthesis, this compound plays a role in the modification of amino acids and the formation of non-natural amino acid derivatives. Its involvement in Pd-catalyzed C(sp(3))-H bond activation showcases its utility in selective arylation and alkylation reactions, leading to gamma-substituted non-natural amino acids (Pasunooti et al., 2015).

Analytical Chemistry Applications

This compound also finds application in analytical chemistry. For example, in the spectrophotometric determination of primary aromatic amines, where its derivatives are utilized as agents in colorimetric assays (Verma et al., 1988).

Material Science

In material science, derivatives of this compound are explored for their potential in creating novel materials. This includes the study of benzobisoxazole compounds, where structural modifications of these derivatives influence optical and electronic properties, showcasing the chemical's versatility in materials design (Tlach et al., 2013).

Pharmaceutical Research

While explicitly avoiding drug use and side effects, it's notable that the chemical framework of this compound can be a precursor or structural motif in compounds with potential biomedical applications. Research into antimycobacterial agents, for instance, has explored derivatives for activity against multidrug-resistant strains of Mycobacterium tuberculosis (Sriram et al., 2007).

Safety and Hazards

The safety data for 2-Isopropylbenzo[d]oxazol-6-amine indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-propan-2-yl-1,3-benzoxazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIXKAOXWLUAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(O1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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